Ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate
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Overview
Description
Ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a complex organic compound characterized by its unique bicyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves a multi-step process. One common method includes the [2+2] cycloaddition of suitable precursors under photochemical conditions . This reaction is often facilitated by the use of photoredox catalysts and blue LED irradiation, which helps achieve high yields and diastereoselectivity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the photochemical synthesis process. The use of continuous flow reactors and advanced photochemical equipment can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .
Scientific Research Applications
Ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for drug development, particularly in the design of bioactive molecules.
Synthetic Organic Chemistry: Its high ring strain and reactivity make it an important intermediate in the synthesis of complex organic molecules.
Material Science: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate involves its interaction with specific molecular targets. The compound’s high ring strain and reactive functional groups allow it to participate in various biochemical pathways, potentially leading to the modulation of biological activity . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate can be compared with other similar compounds, such as:
Bicyclo[3.1.0]hexanes: These compounds share a similar bicyclic structure but differ in the size and arrangement of the rings.
Bicyclo[1.1.1]pentanes: Known for their high ring strain and use as bioisosteres in medicinal chemistry.
Oxaspiro compounds: These compounds contain an oxaspiro moiety and have applications in synthetic organic chemistry.
Biological Activity
Ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a complex bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, properties, and applications in various fields, particularly in drug development and agrochemistry.
Molecular Details
- Molecular Formula : C12H15I O3
- Molecular Weight : 378.25 g/mol
- CAS Number : 1935986-52-9
The compound features an iodomethyl group, which enhances its reactivity, making it a versatile building block in organic synthesis. The bicyclic structure contributes to its unique physicochemical properties, which are crucial for biological interactions.
Synthesis
The synthesis of this compound typically involves several steps, including iodocyclization reactions that allow for the introduction of the iodomethyl group into the bicyclic framework. These reactions require precise control of reaction conditions to achieve high yields and desired purity levels.
Reaction Pathway
- Formation of Bicyclic Framework : Initial steps involve the formation of the bicyclic structure through cyclization reactions.
- Iodination : The introduction of the iodomethyl group is achieved via iodocyclization techniques.
- Esterification : The final product is obtained through esterification with ethyl alcohol.
Mechanistic Insights
Research indicates that compounds within the oxabicyclo[2.1.1]hexane class exhibit significant biological activity due to their ability to mimic natural products and interact with biological targets effectively. This compound has been studied for its potential applications in medicinal chemistry and agrochemistry.
Medicinal Applications
- Bioisosterism : The compound has been validated as a bioisostere for ortho- and meta-substituted benzenes, suggesting potential applications in drug design where modifications are necessary to improve pharmacokinetic properties .
- Antidiabetic Potential : Some derivatives of oxabicyclo compounds have shown promise as GPR120 modulators, which may enhance insulin sensitivity and offer therapeutic avenues for diabetes management .
Agrochemical Applications
Research highlights the insecticidal properties of related compounds derived from Streptomyces species, indicating potential applications for this class of compounds in pest control .
Comparative Biological Activity Table
Properties
Molecular Formula |
C14H21IO3 |
---|---|
Molecular Weight |
364.22 g/mol |
IUPAC Name |
ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate |
InChI |
InChI=1S/C14H21IO3/c1-2-17-12(16)14-7-13(8-14,9-15)18-11(14)10-5-3-4-6-10/h10-11H,2-9H2,1H3 |
InChI Key |
JUNGNBHOEKQJBA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CC(C1)(OC2C3CCCC3)CI |
Origin of Product |
United States |
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